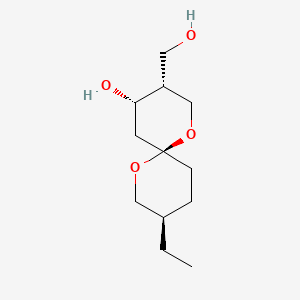
Talaromycin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Talaromycin a belongs to the class of organic compounds known as ketals. These are acetals derived from ketones by replacement of the oxo group by two hydrocarbyloxy groups R2C(OR)2 ( R not Hydrogen ). This term, once abandoned, has been reinstated as a subclass of acetals. Talaromycin a is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, talaromycin a is primarily located in the cytoplasm.
Aplicaciones Científicas De Investigación
Synthesis and Structural Elucidation
- Talaromycin A has been the subject of extensive synthetic studies. Mori and Ikunaka (1987) achieved the synthesis of highly enantiomerically pure (-)-talaromycins A and B, starting from chiral building blocks of microbial origin (Mori & Ikunaka, 1987). Similarly, Schreiber and Sommer (1983) described the synthesis of (±)-talaromycin B, employing diastereotopic hydroxymethyl groups in a spiroketalization as a means of controlling remote stereochemical relationships (Schreiber & Sommer, 1983).
Biological Activity and Applications
- Zhang et al. (2019) isolated Talaromycin A from Talaromyces aurantiacus and tested it for monoamine oxidase, acetylcholinesterase, and PI3K inhibitory activity, finding only weak activity (Zhang et al., 2019). This suggests potential but limited applications in the field of enzyme inhibition.
- Yuan et al. (2018) investigated the active metabolites of Talaromyces sp., including talaromycin A, and evaluated their cytotoxicities and antioxidant activities, highlighting the potential application in pharmacological research (Yuan et al., 2018).
- Chen et al. (2015) isolated new diphenyl ether derivatives, including talaromycins A–C, from Talaromyces sp., and assessed their cytotoxic and antifouling activities, revealing significant biological activity relevant to medical and environmental applications (Chen et al., 2015).
Propiedades
Número CAS |
83720-10-9 |
|---|---|
Fórmula molecular |
C12H22O4 |
Peso molecular |
230.3 g/mol |
Nombre IUPAC |
(3R,4S,6R,9R)-9-ethyl-3-(hydroxymethyl)-1,7-dioxaspiro[5.5]undecan-4-ol |
InChI |
InChI=1S/C12H22O4/c1-2-9-3-4-12(15-7-9)5-11(14)10(6-13)8-16-12/h9-11,13-14H,2-8H2,1H3/t9-,10-,11+,12-/m1/s1 |
Clave InChI |
VDWRKBZMQNPUOB-UHFFFAOYSA-N |
SMILES |
CCC1CCC2(CC(C(CO2)CO)O)OC1 |
SMILES canónico |
CCC1CCC2(CC(C(CO2)CO)O)OC1 |
Sinónimos |
talaromycin C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,2-di-[(9Z)-hexadecenoyl]glycerol](/img/structure/B1253215.png)
![(2S,3R,4E)-3-hydroxy-2-(tetracosanoylamino)octadec-4-en-1-yl 2-acetamido-2-deoxy-beta-D-galactopyranosyl-(1->4)-[5-acetamido-3,5-dideoxy-D-glycero-alpha-D-galacto-non-2-ulopyranonosyl-(2->3)]-beta-D-galactopyranosyl-(1->4)-beta-D-glucopyranoside](/img/structure/B1253217.png)
![(5S)-3,4,5-trimethyl-5,6-dihydrobenzo[f][1]benzofuran-9-ol](/img/structure/B1253218.png)
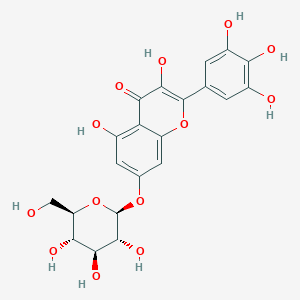
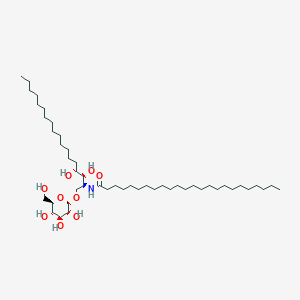
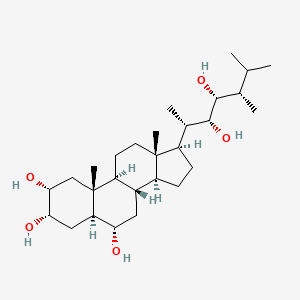
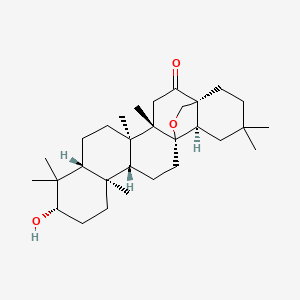
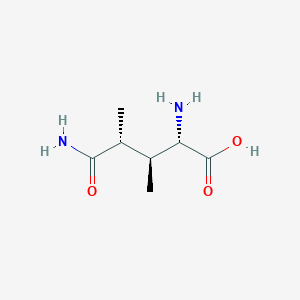
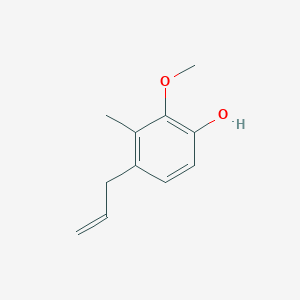
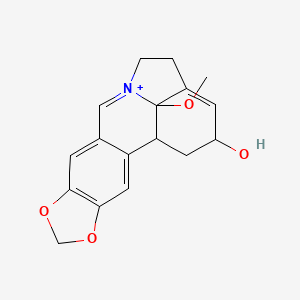
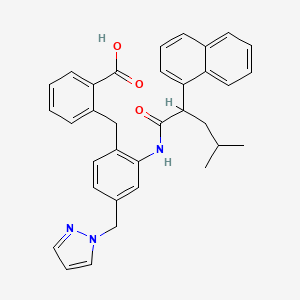

![17-Ethynyl-9,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1253235.png)
![9-[4,5-Dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B1253238.png)